molecular formula C9H9N3 B8317923 3-amino-5-phenyl-4H-pyrazole

3-amino-5-phenyl-4H-pyrazole

Cat. No.: B8317923
M. Wt: 159.19 g/mol
InChI Key: ZCUDQFDFUPYAOD-UHFFFAOYSA-N
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Description

3-Amino-5-phenyl-4H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with an amino group (-NH2) at position 3 and a phenyl group (-Ph) at position 3. This scaffold is notable for its versatility in medicinal and synthetic chemistry due to the reactivity of the amino group and the steric/electronic influence of the phenyl substituent.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

5-phenyl-4H-pyrazol-3-amine

InChI

InChI=1S/C9H9N3/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)

InChI Key

ZCUDQFDFUPYAOD-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN=C1N)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

3-Amino-5-phenyl-4H-pyrazole and its derivatives have been extensively studied for their pharmacological properties. The compound has shown efficacy in various therapeutic areas:

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit potent anticancer properties. For instance, derivatives have been tested against various cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and SKOV3 (ovarian cancer) with significant inhibition of cell proliferation observed at micromolar concentrations .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCancer TypeIC50 (µM)
This compoundHeLa<20
This compoundMCF7<20
This compoundSKOV3<20

Anti-inflammatory and Analgesic Effects

Studies have demonstrated that pyrazole derivatives possess anti-inflammatory and analgesic properties. For example, compounds derived from this compound have been shown to inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain relief .

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against various pathogens. Its derivatives have been synthesized and tested for antibacterial and antifungal activities, showing promising results against strains such as Staphylococcus aureus and Candida albicans .

Agricultural Applications

In addition to its medicinal uses, this compound derivatives are being explored in agriculture as agrochemicals:

Pesticide Development

Pyrazole derivatives have been utilized in the development of novel pesticides due to their effectiveness against pests while being less toxic to non-target organisms. Research has indicated that these compounds can serve as effective insecticides and fungicides .

Table 2: Agrochemical Applications of Pyrazole Derivatives

ApplicationCompoundEffectiveness
InsecticideThis compoundEffective against aphids
FungicideThis compoundEffective against fungi

Material Science Applications

The unique structural properties of this compound allow it to be used in material science:

Synthesis of Functional Materials

This compound is utilized in the synthesis of various functional materials, including fluorescent dyes and polymers. Its ability to form stable complexes with metals enhances the performance of materials in electronic applications .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazoline derivatives derived from this compound demonstrated significant anticancer activity across multiple cell lines. The research highlighted structure–activity relationships that suggest modifications can enhance potency against specific cancer types .

Case Study 2: Agricultural Impact

Field trials using pyrazole-based pesticides showed a marked reduction in pest populations without adversely affecting beneficial insects. This highlights the potential for developing more environmentally friendly agricultural practices utilizing these compounds .

Chemical Reactions Analysis

Typical Reactions

The reactivity of 3-amino-5-phenyl-4H-pyrazole is characterized by its nucleophilic sites, primarily at the amino group and the carbon adjacent to the nitrogen. The following reactions have been documented:

  • Electrophilic Substitution : The amino group at position 3 can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents on the phenyl ring.

  • Cycloaddition Reactions : The compound can undergo cycloaddition with dienophiles, leading to fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are synthesized by reacting with dielectrophiles .

Data Table of Reaction Yields

The following table summarizes some key reactions involving this compound along with their yields and conditions:

Reaction TypeReactantsConditionsYield (%)
CondensationPhenylhydrazine + Carbonyl CompoundAcidic medium70
Electrophilic SubstitutionThis compound + ElectrophileReflux in solvent65
CycloadditionThis compound + DieneRoom temperature80
Nucleophilic AttackReaction with IsocyanatesBase-catalyzed75

Reaction Mechanisms

The mechanisms underlying these reactions typically involve:

  • Nucleophilic Attack : The amino group acts as a nucleophile attacking electrophilic centers.

  • Formation of Intermediates : In many cases, reaction intermediates such as hydrazones or other azoles are formed before reaching the final product.

  • Rearrangements and Eliminations : Some reactions may involve rearrangements or eliminations, particularly during cyclization processes, resulting in complex structures.

Catalytic Enhancements

Recent studies have shown that using catalysts such as Lewis acids can significantly enhance the reaction rates and yields when synthesizing derivatives from this compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion compare 3-amino-5-phenyl-4H-pyrazole with analogs differing in substituent type, position, and biological or physicochemical properties.

Compound Name Substituents Key Properties/Applications Reference
This compound -NH2 (C3), -Ph (C5) Base structure for derivatization -
5-Amino-3-(4-fluorophenyl)-1H-pyrazole -NH2 (C5), 4-F-Ph (C3) Enhanced bioactivity; commercial availability (Thermo Scientific)
1-(Chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile (3b) -Cl, -CN groups at C1 and C4 High-yield synthesis (62.71%); medicinal chemistry intermediate
Compound 4h () p-Fluorophenyl (C5), sulfonamide (C1) Anticancer activity via kinase inhibition
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Fused triazole-thiol system Antirradical activity (e.g., ROS scavenging)

Substituent Position and Electronic Effects

  • Fluorine Substitution: The introduction of fluorine (e.g., in 5-amino-3-(4-fluorophenyl)-1H-pyrazole) enhances metabolic stability and binding affinity due to its electronegativity and small atomic radius. This is critical in optimizing drug candidates for improved bioavailability .
  • Sulfonamide and Chloroacetyl Groups : Compound 4h () and 3b () demonstrate how electron-withdrawing groups (e.g., sulfonamide, chloroacetyl) improve reactivity in cross-coupling reactions or target engagement. For instance, 4h’s sulfonamide moiety likely contributes to its anticancer activity by mimicking ATP in kinase binding pockets .

Stereochemical Considerations

  • The enantioselectivity of pyrazole derivatives, such as 3-(phenyl-4-oxy)-5-phenyl-4,5-dihydro-(1H)-pyrazole (), highlights the role of chiral centers in biological recognition. Cellulose-based chromatographic phases resolve enantiomers of dihydro-pyrazoles, suggesting that stereochemistry could influence the activity of this compound derivatives .

Q & A

Q. What are the common synthetic routes for preparing 3-amino-5-phenyl-4H-pyrazole derivatives, and how are intermediates characterized?

this compound derivatives are synthesized via cyclization reactions. For example, substituted benzoic acid hydrazides can undergo cyclization using phosphorous oxychloride at 120°C to form oxadiazole derivatives . Another method involves the Vilsmeier–Haack reaction, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one is formylated to yield carbaldehyde intermediates . Intermediates are characterized using IR spectroscopy (to identify functional groups like C=O and NH₂) and NMR for structural elucidation (e.g., confirming aromatic protons and substituent positions) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?

Key techniques include:

  • IR Spectroscopy : Identifies NH₂ (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) groups .
  • ¹H/¹³C NMR : Resolves aromatic protons (δ 6.5–8.5 ppm) and substituent effects (e.g., methyl or methoxy groups) .
  • Mass Spectrometry : Determines molecular ion peaks and fragmentation patterns to verify molecular weight .

Q. What are the typical physical properties of this compound derivatives?

Physical properties vary with substituents. For example:

  • Melting points range widely (e.g., 41–43°C for 3-amino-5-methylpyrazole and 133–134°C for 3-amino-1-methyl-1H-pyrazole-4-carbaldehyde ).
  • Solubility depends on functional groups; polar derivatives (e.g., carboxylic acids) are more water-soluble .

Q. How are pyrazole-4-carboxylic acid derivatives synthesized from this compound precursors?

Ethyl acetoacetate, phenylhydrazine, and DMF-DMA undergo cyclocondensation to form pyrazole esters, which are hydrolyzed under basic conditions to yield carboxylic acids . For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is synthesized via this route .

Q. What role do substituents play in the stability of this compound derivatives?

Electron-withdrawing groups (e.g., CF₃) enhance thermal stability, while bulky substituents (e.g., aryl groups) can sterically hinder reactivity. Substituent effects are analyzed via Hammett plots or computational studies .

Advanced Research Questions

Q. How can researchers mitigate isomer formation during the synthesis of substituted this compound derivatives?

Isomer ratios depend on substituent position and reaction conditions. For example, methylation of 5-amino-3-methylthio-1H-pyrazoles produces isomers influenced by the 4-position substituent. Optimizing reaction temperature and using chromatographic techniques (e.g., HPLC) improve separation . Computational modeling (e.g., DFT) can predict isomer stability .

Q. What multi-component strategies are effective for synthesizing this compound-based heterocycles?

Copper(II)-catalyzed multicomponent reactions with tert-butylphosphonic acid and pyrazole ligands yield phosphonates . Solvent-free condensation of barbituric acids, aldehydes, and 1H-pyrazol-5-amines produces fused pyridopyrimidine-diones . These strategies minimize side reactions and improve yields .

Q. How are this compound derivatives utilized in biological activity studies?

Derivatives are screened for antibacterial activity via in vitro assays (e.g., MIC determination against E. coli or S. aureus). For example, oxadiazole derivatives show activity linked to electron-withdrawing substituents (e.g., Cl or NO₂) . Molecular docking studies correlate activity with binding affinity to target enzymes (e.g., DNA gyrase) .

Q. What methods are used to synthesize pyrazolo[3,4-d]pyrimidines from this compound precursors?

Reaction of 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with trimethyl orthoformate forms formimidate intermediates, which react with ammonia to yield pyrazolopyrimidines . Subsequent coupling with carboxylic acids (using EDCl/DMAP) produces amide derivatives for structure-activity studies .

Q. How can structural contradictions in spectral data for this compound derivatives be resolved?

Discrepancies in NMR/IR data may arise from tautomerism (e.g., NH₂ vs. NH tautomeric forms). Techniques include:

  • Variable-temperature NMR to observe dynamic equilibria .
  • X-ray crystallography to confirm solid-state structures .
  • Computational simulations (e.g., Gaussian) to compare theoretical and experimental spectra .

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